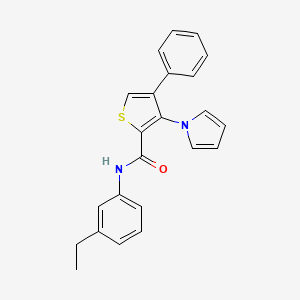

N-(3-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(3-Ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a central thiophene ring substituted with a phenyl group at position 4, a pyrrole moiety at position 3, and a 3-ethylphenyl group attached via the carboxamide nitrogen.

Properties

IUPAC Name |

N-(3-ethylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-2-17-9-8-12-19(15-17)24-23(26)22-21(25-13-6-7-14-25)20(16-27-22)18-10-4-3-5-11-18/h3-16H,2H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIWOFRIZXERPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene reacts with an amine (3-ethylphenylamine) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogenation, nitration, or sulfonation can be performed using reagents like bromine, nitric acid, or sulfuric acid, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines, including:

- Mechanism of Action : The compound appears to modulate apoptosis pathways and inhibit cell cycle progression, leading to reduced proliferation of cancer cells.

- Case Study : One study reported an IC50 value lower than that of standard chemotherapeutics against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon carcinoma), indicating strong antiproliferative activity.

Antimicrobial Activity

The antimicrobial potential of N-(3-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines.

- Case Study : In animal models of arthritis, administration of similar compounds led to significant reductions in paw swelling and inflammatory markers over two weeks.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with cellular proteins or enzymes, altering their function. The thiophene and pyrrole moieties could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The 3-fluorophenyl and 3,4-dimethoxyphenyl substituents in introduce electron-withdrawing (fluorine) and electron-donating (methoxy) groups, respectively, which may influence binding interactions in enzymatic targets.

Steric Bulk : The 2,5-diethoxyphenyl group in adds steric bulk and polarity, which could hinder binding in compact active sites but enhance solubility.

Functional Implications of Substituent Modifications

- 3-Ethylphenyl vs. 4-Butylphenyl : The shorter ethyl chain in the target compound likely balances lipophilicity and solubility better than the butyl chain in , which may be advantageous for oral bioavailability.

- Fluorine Substitution : The 3-fluorophenyl group in may enhance metabolic stability and target affinity due to fluorine’s electronegativity and small size.

Biological Activity

N-(3-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C22H22N2OS

- Molecular Weight : 378.49 g/mol

- Key Functional Groups : Thiophene, pyrrole, and carboxamide moieties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging assay. The results indicated that it exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.

This suggests that the compound may play a role in mitigating oxidative stress, which is implicated in various diseases including cancer.

3. Mechanistic Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. The compound shows strong binding affinity for proteins involved in apoptosis regulation, such as Bcl-2 and caspases.

Case Studies

Case Study 1: U-87 Glioblastoma Model

In a controlled laboratory setting, U-87 glioblastoma cells were treated with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability after 48 hours of treatment, confirming its potential as an anticancer agent.

Case Study 2: MDA-MB-231 Breast Cancer Model

Similar experiments were conducted on MDA-MB-231 cells, revealing that the compound not only inhibited cell growth but also induced significant morphological changes indicative of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.